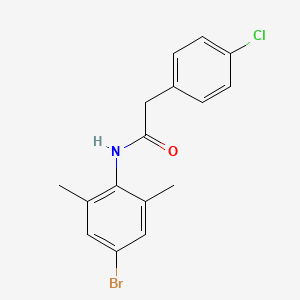
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide, also known as BDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDCA belongs to the class of amides and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide offers several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability. However, its low solubility in water can limit its use in certain experiments, and its potential cytotoxicity at high concentrations must be taken into consideration.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide. One potential area of study is the development of new drugs based on this compound for the treatment of pain and inflammation-related disorders. Another area of research is the investigation of the antimicrobial properties of this compound and its potential use as an antimicrobial agent. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction between 4-bromo-2,6-dimethylphenylamine and 4-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. This compound has also been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains, indicating its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO/c1-10-7-13(17)8-11(2)16(10)19-15(20)9-12-3-5-14(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGWJTUEOBSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367573 |
Source


|
| Record name | N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6286-73-3 |
Source


|
| Record name | N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5018439.png)
![4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B5018450.png)

![2-ethyl-1-[2-methoxy-4-(methylthio)benzoyl]piperidine](/img/structure/B5018459.png)
![8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018474.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5018481.png)
![(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5018487.png)
![5-(3-bromobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5018511.png)
![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018524.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018534.png)
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5018537.png)
![3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5018538.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B5018546.png)